molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

2-Nitrobiphenyl

Cat. No. B167123
CAS RN: 86-00-0
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Description

2-Nitrobiphenyl is an organic compound with the molecular formula C12H9NO2 . It has an average mass of 199.205 Da and a monoisotopic mass of 199.063324 Da . The compound is also known by other names such as 2-NITRO-1,1’-BIPHENYL and o-Nitrobiphenyl .


Synthesis Analysis

While specific synthesis methods for 2-Nitrobiphenyl were not found in the search results, nitrobiphenyls are generally synthesized through nitration reactions involving biphenyl compounds .


Molecular Structure Analysis

The molecular structure of 2-Nitrobiphenyl consists of two benzene rings linked together with a nitro group attached to one of the rings . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H .


Physical And Chemical Properties Analysis

2-Nitrobiphenyl has a density of 1.2±0.1 g/cm3, a boiling point of 325.0±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 151.2±12.1 °C .

Scientific Research Applications

  • Synthesis of Carbazoles : 2-Nitrobiphenyl derivatives have been used in the synthesis of substituted carbazoles, leveraging the Cadogan reaction. This process involves reductive deoxygenation using triphenylphosphine, demonstrating tolerance for a broad range of functional groups and yielding carbazole products without unwanted side products (Freeman, Urvoy, & Criswell, 2005).

  • Suzuki Cross-Coupling Reaction : The Suzuki cross-coupling reaction has been employed for synthesizing 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. This approach reveals insights into the transmetalation step's challenges when phenylboronic acid is substituted with a nitro group at the 2-position (González et al., 2005).

  • Electrochemical Reduction Studies : The electrochemical reduction of 2-nitro- and 2,2'-dinitrobiphenyl in aprotic solvents has been explored. The reduction of 2-nitrobiphenyl involves a reversible one-electron process producing a stable anion radical, leading to the formation of phenylhydroxylamine (Rogers & Watson, 1971).

  • Molecular Structure Analysis : Studies have been conducted to analyze the molecular structure of 2-nitrobiphenyl, including its non-planarity and dihedral angles between phenyl rings and nitro groups. This research is vital for understanding the chemical behavior of nitrobiphenyls (Sekine et al., 1994).

  • Photolysis and Triplet Species Formation : Research has shown that 2-nitrobiphenyl can form stable triplet species upon UV irradiation. These findings are significant in the fields of photochemistry and spectroscopy (Yoshida et al., 1997).

  • Atmospheric Chemistry Investigations : The atmospheric chemistry of related compounds like 2-methyl-1-nitronaphthalene and the photolysis of 3-nitrobiphenyl have been studied to understand their environmental impact and atmospheric reactions (Arey et al., 1990).

  • Voltammetric Analysis : Differential pulse voltammetry and adsorptive stripping voltammetry have been utilized for determining trace amounts of carcinogenic nitrobiphenyls like 2-nitrobiphenyl, enhancing our understanding of environmental monitoring and toxicology (Štěpán et al., 2003).

Safety And Hazards

2-Nitrobiphenyl is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer . Precautions should be taken to avoid breathing its mist, gas, or vapors, and contact with skin and eyes should be avoided . Protective equipment should be worn when handling this substance .

properties

IUPAC Name

1-nitro-2-phenylbenzene
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InChI

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
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Molecular Formula

C12H9NO2
Record name 2-NITRO-1,1'-BIPHENYL
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DSSTOX Substance ID

DTXSID9025746
Record name 2-Nitro-1,1'-biphenyl
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Molecular Weight

199.20 g/mol
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Physical Description

Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
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Boiling Point

608 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.203 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2 mmHg at 284 °F (NTP, 1992)
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Product Name

2-Nitrobiphenyl

CAS RN

86-00-0
Record name 2-NITRO-1,1'-BIPHENYL
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Melting Point

97 to 100 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Aqueous sodium carbonate (2 M, 100 mL), followed by tetrakis(triphenylphosphine) palladium (340. mg, 0.297 mmol), were added to a solution of 2-bromonitrobenzene (2.00 g, 9.90 mmol) and phenylboronic acid (1.27 g, 9.90 mmol) in dimethoxyethane (125 mL). The reaction mixture was heated to reflux for 3 hours. The reaction crude was then cooled to room temperature, diluted with water (100 mL) and the product extracted with CH2Cl2 (4×50 mL). The organic phase was dried over MgSO4, and concentrated under reduced pressure to yield a yellow solid, which was further purified via flash chromatography over silica, eluting with a gradient of hexanes to 20% CHCl3/80% hexanes. The nitro 2 was obtained as a yellow oil that was further dried under high vacuum for 24 h (1.79 g, 90.1%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.297 mmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to General Procedure A, a mixture of o-chloronitrobenzene (79 mg, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) has heated to reflux, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (1% Et2O in hexane, silica gel) gave 51d (73 mg, 73%) as a bright yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.86 (d, 1H, J=8.0 Hz), 7.62 (t, 1H, J=7.5 Hz), 7.51-7.40 (m, 5H), 7.34-7.31 (m, 2H); 13C NMR (75.5 MHz, CDCl3) δ 149.3, 137.4, 136.3, 132.2, 131.9, 128.7, 128.2, 128.1, 127.9, 124.0.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
73%

Synthesis routes and methods III

Procedure details

5 parts of toluene-2,4-disulfonic acid was adsorbed to 6 parts of diatomaceous earth the same as in Example 1 to prepare solid catalyst. The solid catalyst was added to 300 parts of nitrobenzene and heated at a temperature not exceeding 120°C under reduced pressure to remove water as an azeotropic mixture with nitrobenzene. Thus 100 parts of nitrobenzene was distilled off with water. Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid was added dropwise with stirring to the mixture cooled to 3° to 5°C in 30 minutes. The nitration reaction and post-treatment were conducted in the same manner as in Example 1, whereby mononitrobiphenyl was obtained with p/o ratio of 1.3. Yield was 87%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
JC Colbert, D Fox, WA Skinner - Journal of the American Chemical …, 1953 - ACS Publications
… Solid 2-hydroxy-2'nitrobiphenyl has not been reported. This … of the resultant 2-methoxy-2'-nitrobiphenyl, gives an over-all … Experimental Infrared Spectra of 2-Hy droxy-2 '-nitrobiphenyl.…
Number of citations: 7 pubs.acs.org
A Sekine, Y Ohashi, K Yoshimura, M Yagi… - … Section C: Crystal …, 1994 - scripts.iucr.org
… The dihedral angle between the two phenyl tings [(C1-C6)^(C7-C12)] and that between the phenyl ring and the nitro group [(C1- C6)^ (N1,O2,O3)] are 63.1 (3) and 44.7 (4) …
Number of citations: 25 scripts.iucr.org
JIG Cadogan, MJ Todd - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… in 4-methyl-2'-nitrobiphenyl causes no change in the rate compared with 2-nitrobiphenyl, while the small increase in rate observed with 4-bromo2'-nitrobiphenyl lends support to the …
Number of citations: 37 pubs.rsc.org
XH Jing, XC Yi, EQ Gao, VA Blatov - Dalton Transactions, 2012 - pubs.rsc.org
… With the exception of 2-nitrobiphenyl-4,4′-dicarboxylic acid (H 2 nbpdc), which was prepared according to the literature method, 19 all the starting solvents and reagents for synthesis …
Number of citations: 46 pubs.rsc.org
R Kapoor, A Gupta, P Kapoor… - Applied …, 2003 - Wiley Online Library
… a mixture of both 4 - and 2 nitrobiphenyl-2-carboxylic acids. … 2 -nitrobiphenyl-2carboxylic acid, which, after two to three recrystallizations from chloroform, yielded pure 2 -nitrobiphenyl…
Number of citations: 13 onlinelibrary.wiley.com
VCM Vieira, JA Golen, AL Rheingold… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C16H13NO6, exhibits a biphenyl unit with a dihedral angle between the two aryl rings of 56.01 (5). The two ester groups vary slightly from planarity, with aryl–ester …
Number of citations: 1 scripts.iucr.org
H Peng, X Chen, Y Chen, Q He, Y Xie, C Yang - Tetrahedron, 2011 - Elsevier
… of 2-nitrobiphenyl to … /2-nitrobiphenyl derivatives using a slight excess of 1, 2-bis(dipenylphosphino)-ethane (DPPE). And the starting materials 3-nitro-2-phenylpyridines/2-nitrobiphenyl …
Number of citations: 49 www.sciencedirect.com
AJ Bell, RW Read - Australian journal of chemistry, 1987 - CSIRO Publishing
… Benzo[c]cinnoline 5-oxide (1) represents an interesting analogue of 2'-nitrobiphenyl2-amine (2) in which the two aromatic rings of the biphenyl system are held very nearly in one plane.…
Number of citations: 12 www.publish.csiro.au
AW Freeman, M Urvoy, ME Criswell - The Journal of organic …, 2005 - ACS Publications
… 6c In this report, Cadogan and co-workers describe a single experiment in which 2-nitrobiphenyl is reductively cyclized to carbazole with molten PPh 3 in a sealed tube, with only …
Number of citations: 291 pubs.acs.org
A Yoshida, K Sato, T Takui, K Itoh… - … Crystals and Liquid …, 1997 - Taylor & Francis
A stable triplet species of 2-nitrobiphenyl generated by UV irradiation below 120K has been studied by single-crystal ESR and ENDOR spectroscopies. From the angular dependence of …
Number of citations: 2 www.tandfonline.com

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